molecular formula C25H25FN4 B12175853 3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}-2-methyl-1H-indole

3-{[4-(2-fluorophenyl)piperazin-1-yl](pyridin-2-yl)methyl}-2-methyl-1H-indole

Cat. No.: B12175853
M. Wt: 400.5 g/mol
InChI Key: CCVNWUIPFMAOTJ-UHFFFAOYSA-N
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Description

3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperazine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole typically involves multi-step procedures. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various cellular pathways . This modulation can result in therapeutic effects, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is unique due to its specific combination of indole, piperazine, and pyridine moieties, which confer distinct biological activities and interactions with molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H25FN4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-2-methyl-1H-indole

InChI

InChI=1S/C25H25FN4/c1-18-24(19-8-2-4-10-21(19)28-18)25(22-11-6-7-13-27-22)30-16-14-29(15-17-30)23-12-5-3-9-20(23)26/h2-13,25,28H,14-17H2,1H3

InChI Key

CCVNWUIPFMAOTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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